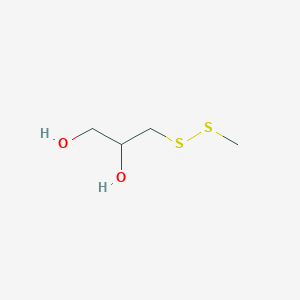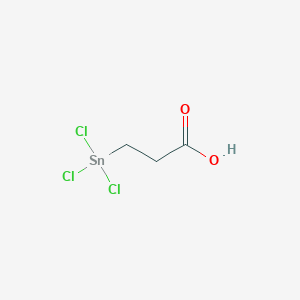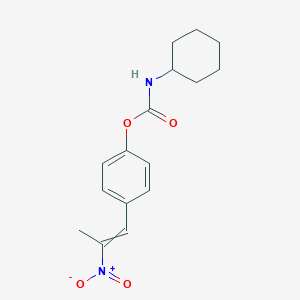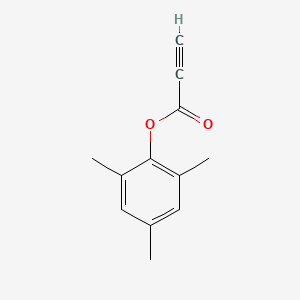
3-(Methyldisulfanyl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methyldisulfanyl)propane-1,2-diol is an organic compound with the molecular formula C4H10O2S2 It is a derivative of propane-1,2-diol, where one of the hydrogen atoms is replaced by a methyldisulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyldisulfanyl)propane-1,2-diol typically involves the reaction of propane-1,2-diol with methyldisulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor where propane-1,2-diol and methyldisulfanyl chloride are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methyldisulfanyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methyldisulfanyl)propane-1,2-diol has several applications in scientific research:
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methyldisulfanyl)propane-1,2-diol involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: The parent compound without the methyldisulfanyl group.
1,3-Propanediol: A structural isomer with different physical and chemical properties.
2-Methyl-1,3-propanediol: Another isomer with a methyl group on the second carbon.
Uniqueness
3-(Methyldisulfanyl)propane-1,2-diol is unique due to the presence of the methyldisulfanyl group, which imparts distinct redox properties. This makes it valuable for applications requiring redox modulation, such as in biological systems and materials science.
Propriétés
Numéro CAS |
60033-22-9 |
|---|---|
Formule moléculaire |
C4H10O2S2 |
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
3-(methyldisulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C4H10O2S2/c1-7-8-3-4(6)2-5/h4-6H,2-3H2,1H3 |
Clé InChI |
LVJKKFIIBGIIEO-UHFFFAOYSA-N |
SMILES canonique |
CSSCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)



![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)

![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)


![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
